PF-06650833
PF-06650833
PF-06650833 is under investigation in clinical trial NCT02609139 (Study to Evaluate Pharmacokinetics of A Modified Release Formulation of PF-06650833 in Healthy Subjects).
Zimlovisertib is an orally bioavailable, small molecule, reversible inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with potential immunomodulating and anti-inflammatory activities. Upon oral administration, zimlovisertib targets, binds to, and blocks the kinase activity of IRAK4. This inhibits IRAK4-mediated signaling, prevents the activation of IRAK4-mediated nuclear factor-kappa B (NF-kB) signaling and decreases the expression of inflammatory cytokines. This may inhibit inflammation and immune-mediated cell destruction in inflammatory and auto-immune diseases where toll-like receptor (TLR) or interleukin 1 receptor (IL-1R) signaling is overactivated and MYD88 is dysregulated. IRAK4, a serine/threonine-protein kinase that plays a key role in both the TLR and IL-1R signaling pathways, is activated though the adaptor protein MYD88 and links the TLR and IL-1R signaling pathway to the NF-kB pathway.
Zimlovisertib is an orally bioavailable, small molecule, reversible inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with potential immunomodulating and anti-inflammatory activities. Upon oral administration, zimlovisertib targets, binds to, and blocks the kinase activity of IRAK4. This inhibits IRAK4-mediated signaling, prevents the activation of IRAK4-mediated nuclear factor-kappa B (NF-kB) signaling and decreases the expression of inflammatory cytokines. This may inhibit inflammation and immune-mediated cell destruction in inflammatory and auto-immune diseases where toll-like receptor (TLR) or interleukin 1 receptor (IL-1R) signaling is overactivated and MYD88 is dysregulated. IRAK4, a serine/threonine-protein kinase that plays a key role in both the TLR and IL-1R signaling pathways, is activated though the adaptor protein MYD88 and links the TLR and IL-1R signaling pathway to the NF-kB pathway.
Brand Name:
Vulcanchem
CAS No.:
1817626-54-2
VCID:
VC0539190
InChI:
InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24)/t10-,13+,15-/m0/s1
SMILES:
CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N
Molecular Formula:
C18H20FN3O4
Molecular Weight:
361.4 g/mol
PF-06650833
CAS No.: 1817626-54-2
Cat. No.: VC0539190
Molecular Formula: C18H20FN3O4
Molecular Weight: 361.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | PF-06650833 is under investigation in clinical trial NCT02609139 (Study to Evaluate Pharmacokinetics of A Modified Release Formulation of PF-06650833 in Healthy Subjects). Zimlovisertib is an orally bioavailable, small molecule, reversible inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with potential immunomodulating and anti-inflammatory activities. Upon oral administration, zimlovisertib targets, binds to, and blocks the kinase activity of IRAK4. This inhibits IRAK4-mediated signaling, prevents the activation of IRAK4-mediated nuclear factor-kappa B (NF-kB) signaling and decreases the expression of inflammatory cytokines. This may inhibit inflammation and immune-mediated cell destruction in inflammatory and auto-immune diseases where toll-like receptor (TLR) or interleukin 1 receptor (IL-1R) signaling is overactivated and MYD88 is dysregulated. IRAK4, a serine/threonine-protein kinase that plays a key role in both the TLR and IL-1R signaling pathways, is activated though the adaptor protein MYD88 and links the TLR and IL-1R signaling pathway to the NF-kB pathway. |
|---|---|
| CAS No. | 1817626-54-2 |
| Molecular Formula | C18H20FN3O4 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide |
| Standard InChI | InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24)/t10-,13+,15-/m0/s1 |
| Standard InChI Key | JKDGKIBAOAFRPJ-ZBINZKHDSA-N |
| Isomeric SMILES | CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N |
| SMILES | CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N |
| Canonical SMILES | CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator